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Dioctyl terephthalate - 4654-26-6

Dioctyl terephthalate

Catalog Number: EVT-320628
CAS Number: 4654-26-6
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol
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Product Introduction

Source and Classification

Dioctyl terephthalate is classified as an aromatic diester. Its chemical structure consists of two octyl groups attached to a terephthalate moiety, which is derived from terephthalic acid. The compound is synthesized through esterification or transesterification processes involving terephthalic acid and 2-ethylhexanol as primary reactants.

Synthesis Analysis

Methods

Dioctyl terephthalate can be synthesized using two main methods: direct esterification and transesterification.

  1. Direct Esterification: This method involves the reaction of terephthalic acid with 2-ethylhexanol in the presence of a catalyst, typically concentrated sulfuric acid. The reaction conditions generally involve heating the mixture to temperatures between 160 °C and 235 °C while removing water produced during the reaction to drive the equilibrium towards product formation .
  2. Transesterification: This process utilizes dimethyl terephthalate and 2-ethylhexanol, where methanol is released as a byproduct. The reaction conditions are similar to those used in direct esterification, often requiring elevated temperatures and catalysts .

Technical Details

The production process can be optimized by controlling various parameters such as temperature, pressure, and reactant ratios. For instance, in one method, a weight ratio of 1:1 to 1:1.8 of terephthalic acid to 2-ethylhexanol is maintained, with a reaction time of approximately 7 to 13 hours at temperatures ranging from 190 °C to 200 °C .

Molecular Structure Analysis

Structure

The molecular formula for dioctyl terephthalate is C24H38O4C_{24}H_{38}O_{4}. Its structure can be represented as follows:

C6H4(CO2C8H17)2\text{C}_{6}\text{H}_{4}(\text{CO}_{2}\text{C}_{8}\text{H}_{17})_{2}

This indicates that the compound consists of a central aromatic ring (terephthalate) flanked by two octyl chains.

Data

  • Molecular Weight: Approximately 382.56 g/mol
  • Melting Point: Typically around -40 °C
  • Boiling Point: Approximately 360 °C
Chemical Reactions Analysis

Reactions

Dioctyl terephthalate undergoes various chemical reactions typical of esters, including hydrolysis and transesterification.

  1. Hydrolysis: In the presence of water, dioctyl terephthalate can revert back to its constituent acids and alcohols.
    C24H38O4+H2OC6H4(COOH)2+2C8H17OH\text{C}_{24}\text{H}_{38}\text{O}_{4}+\text{H}_2\text{O}\rightarrow \text{C}_{6}\text{H}_{4}(\text{COOH})_{2}+2\text{C}_{8}\text{H}_{17}\text{OH}
  2. Transesterification: This reaction can occur when dioctyl terephthalate interacts with other alcohols under catalytic conditions.

Technical Details

The reactivity of dioctyl terephthalate can be influenced by factors such as temperature and the presence of catalysts. For example, using deep eutectic solvents has been shown to enhance the efficiency of transesterification reactions involving dioctyl terephthalate .

Mechanism of Action

The mechanism through which dioctyl terephthalate acts as a plasticizer involves its ability to disrupt intermolecular forces within polymer matrices, thereby increasing their flexibility and workability. This action is crucial in applications where enhanced material properties are required.

Process Data

Studies indicate that dioctyl terephthalate does not exhibit estrogenic activity, which supports its use as a safer alternative to traditional phthalates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Mildly aromatic
  • Density: Approximately 0.93 g/cm³
  • Viscosity: Viscous liquid at room temperature

Chemical Properties

  • Flash Point: Greater than 220 °C
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone
  • Stability: Stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids or bases.
Applications

Dioctyl terephthalate is widely used in various scientific and industrial applications:

  • Plasticizer in Polymers: Enhances flexibility in polyvinyl chloride (PVC) and other plastics.
  • Coatings: Used in formulations for paints and varnishes due to its excellent film-forming properties.
  • Adhesives and Sealants: Improves the performance characteristics of adhesives.
  • Environmental Studies: Research on biodegradation processes due to its low toxicity profile compared to traditional plasticizers .
Synthesis and Production Methodologies of Dioctyl Terephthalate (DOTP)

Traditional Esterification and Transesterification Processes

Dioctyl terephthalate (DOTP) is industrially produced through two primary routes: direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH), and transesterification of dimethyl terephthalate (DMT) with 2-EH. The direct esterification reaction proceeds as:C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2 H₂OThis method operates at 180–220°C under vacuum, using acid catalysts like sulfuric acid or tetraalkyl titanates [1] [10]. The transesterification route follows:C₆H₄(CO₂CH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2 CH₃OHrequiring milder temperatures (150–190°C) but higher alcohol ratios (2.5:1 to 3:1 alcohol/DMT molar ratio) to drive equilibrium [2] [5].

Table 1: Comparative Process Parameters for DOTP Production Routes

ParameterDirect EsterificationTransesterification
Raw MaterialsTPA, 2-EHDMT, 2-EH
Temperature Range180–220°C150–190°C
CatalystH₂SO₄, Ti(OBu)₄Ti(OBu)₄, Sn compounds
Reaction Time4–6 hours3–5 hours
ByproductsWaterMethanol

Both processes face challenges: direct esterification suffers from TPA’s low solubility, requiring vigorous agitation, while transesterification demands extensive methanol recovery due to stoichiometric byproduct generation [1] [2]. Post-reaction purification involves multi-stage refining: neutralization of residual catalysts, vacuum distillation to remove excess alcohol, and adsorption treatments (activated carbon, alumina) to reduce acidity and chromaticity [5].

Catalytic Innovations in DOTP Synthesis

Recent advances focus on heterogeneous catalysts that enhance selectivity, reduce side reactions, and simplify separation. Titanium-based catalysts, such as titanium butoxide (Ti(OBu)₄) and titanium dioxide (TiO₂), achieve >99% ester conversion while minimizing acidic byproducts [2] [3]. Tin oxide (SnO) and dibutyltin oxide catalysts further improve transesterification efficiency at lower temperatures (130–150°C) due to their strong Lewis acidity [2].

A breakthrough involves ionic liquid catalysts like sulfonated imidazolium salts, which act as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) achieves 98% DOTP yield at 160°C in 2 hours. These catalysts are recyclable for 5–7 batches without significant activity loss, reducing waste [3].

Table 2: Performance of Advanced Catalysts in DOTP Synthesis

Catalyst TypeReactionTemperature (°C)Yield (%)Reusability (Cycles)
Ti(OBu)₄Esterification19099.2Not applicable
SnOTransesterification14098.510
[BMIM][HSO₄]Esterification16098.07
TiO₂-Al₂O₃ nanocompositeEsterification18099.012

Additionally, nanostructured metal oxides (e.g., TiO₂-Al₂O₃ composites) provide high surface areas (>150 m²/g) and acid-site densities, accelerating reaction kinetics by 40% compared to conventional catalysts [3].

Waste PET Upcycling via Alcoholysis for DOTP Production

Polyethylene terephthalate (PET) waste, including bottles and fibers, serves as a low-cost feedstock for DOTP synthesis through glycolysis or alcoholysis. In this route, PET reacts with 2-ethylhexanol (2-EH) at 180–200°C under catalyst mediation:(C₁₀H₈O₄)ₙ + 2n C₈H₁₇OH → n C₂₄H₃₈O₄ (DOTP)Key catalysts include zinc acetate (Zn(OAc)₂), titanium isopropoxide (Ti(OPr)₄), and deep eutectic solvents, which depolymerize PET into bis(2-hydroxyethyl) terephthalate (BHET) intermediates before esterification [4] [5] [7].

Process efficiency hinges on pretreatment rigor: removal of contaminants (labels, adhesives) via alkaline washing and filtration. Under optimized conditions (2-EH/PET molar ratio of 3:1, 190°C, 4 hours), DOTP yields reach 92–95% [5] [7]. This approach reduces raw material costs by 30% and diverts PET from landfills, aligning with circular economy goals [4].

Solvent-Free and Energy-Efficient Manufacturing Approaches

Solvent-free DOTP production utilizes reactive distillation to integrate reaction and separation, reducing energy consumption by 25–30% [1] [2]. In this setup, water or methanol byproducts are continuously removed via distillation, driving equilibrium toward DOTP. Vacuum operation (5–10 kPa) lowers boiling points, preventing thermal degradation at <200°C [1].

Microwave-assisted synthesis further enhances energy efficiency. By delivering targeted heat to polar reactants, microwave irradiation slashes reaction times from hours to minutes (e.g., 45 minutes for 95% yield) and cuts energy use by 50% compared to conventional heating [2]. Pilot-scale studies confirm heat recovery systems (e.g., preheating feed with reactor effluent) reduce steam demand by 20% [1].

Byproduct Management and Waste Stream Optimization

DOTP manufacturing generates significant byproducts: wastewater (from esterification neutralization), methanol (transesterification), and heavy esters (high-boiling residues). Advanced management strategies include:

  • Wastewater treatment: Alkaline effluents undergo neutralization, coagulation, and activated sludge processes to reduce chemical oxygen demand (COD) by >95% before discharge [1].
  • Methanol recovery: Distillation columns purify methanol (to 99.9% grade) for reuse in DMT production or solvent applications, reducing virgin solvent purchases [5].
  • Heavy ester valorization: Vacuum-distilled residues serve as fuel additives or secondary plasticizers after hydrogenation [2].

Table 3: Byproduct Utilization Pathways in DOTP Production

ByproductCompositionTreatment MethodRecovery/Utilization
MethanolCH₃OH (>85% purity)DistillationSolvent, DMT synthesis
WastewaterAlkaline, COD > 5,000 mg/LNeutralization, biological treatmentIrrigation, cooling water
Heavy estersC₃₀₊ oligomersHydrogenationFuel blending, rubber plasticizers
Spent catalystsTi/Sn compoundsSolidificationMetal recovery, construction fill

Lifecycle analyses show that combining alcoholysis with byproduct valorization can reduce DOTP’s carbon footprint by 40% versus conventional routes [4] [9].

Properties

CAS Number

4654-26-6

Product Name

Dioctyl terephthalate

IUPAC Name

dioctyl benzene-1,4-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3

InChI Key

OEIWPNWSDYFMIL-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC

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